2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone
CAS No.: 863460-61-1
Cat. No.: VC5139039
Molecular Formula: C18H12FN5OS
Molecular Weight: 365.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863460-61-1 |
|---|---|
| Molecular Formula | C18H12FN5OS |
| Molecular Weight | 365.39 |
| IUPAC Name | 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone |
| Standard InChI | InChI=1S/C18H12FN5OS/c19-13-6-8-14(9-7-13)24-17-16(22-23-24)18(21-11-20-17)26-10-15(25)12-4-2-1-3-5-12/h1-9,11H,10H2 |
| Standard InChI Key | BOGPTMATVLTGQB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Introduction
The compound 2-((3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a heterocyclic organic molecule incorporating a triazolopyrimidine core functionalized with a fluorophenyl group and a thioether-linked phenylethanone moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for enzyme inhibition or receptor modulation.
Structural Features
This compound consists of:
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A triazolopyrimidine ring, which is a fused bicyclic system combining a triazole and pyrimidine.
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A 4-fluorophenyl substituent at the triazole ring, contributing to electronic properties and potential receptor binding affinity.
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A thioether bridge connecting the triazolopyrimidine to the phenylethanone group.
Key structural parameters (hypothetical based on related compounds):
| Structural Feature | Value/Observation |
|---|---|
| Dihedral angle (fluorophenyl and triazole) | ~20° |
| Bond length (C-S linkage) | ~1.8 Å |
| Substituent orientation | Planar alignment with minimal steric hindrance |
Synthesis Pathway
The synthesis of this compound likely involves:
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Formation of the triazolopyrimidine core: Starting with appropriate precursors such as aminopyrimidines and azides.
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Introduction of the 4-fluorophenyl group: Achieved via electrophilic aromatic substitution or coupling reactions.
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Thioether linkage formation: Using thiol-based intermediates to link the triazolopyrimidine with phenylethanone derivatives.
Potential Applications
This compound's structure suggests it may have applications in:
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Pharmacology: As an inhibitor for enzymes like kinases or polymerases due to its heterocyclic framework .
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Antiviral agents: Similar triazolopyrimidines have shown activity against influenza virus polymerase .
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Anti-inflammatory drugs: Molecular docking studies suggest potential inhibition of enzymes such as 5-lipoxygenase .
Analytical Characterization
Key techniques for characterizing this compound include:
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NMR Spectroscopy: To confirm chemical shifts corresponding to aromatic protons, fluorine atoms, and thioether linkages.
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Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
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X-Ray Crystallography: To determine precise molecular geometry and intermolecular interactions.
Related Research Findings
While specific data on this exact compound is sparse, related triazolopyrimidine derivatives exhibit:
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High binding affinity to protein targets via hydrophobic interactions and hydrogen bonding .
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Anticancer activity through growth inhibition in tumor cell lines .
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Broad-spectrum biological activity due to their electron-rich aromatic systems.
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis may limit large-scale production.
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Biological Testing: Further in vitro and in vivo studies are needed to evaluate pharmacokinetics and toxicity.
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Optimization: Structural modifications could enhance solubility or target specificity.
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